
N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-methylsulfanylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-methylsulfanylbenzamide, also known as MI-2, is a small molecule inhibitor that specifically targets the MDM2-p53 interaction. The MDM2 protein is an important negative regulator of the tumor suppressor protein p53, which plays a crucial role in preventing cancer development. MI-2 has shown promising results in preclinical studies as a potential anticancer agent.
Scientific Research Applications
Synthesis and Antibacterial Evaluation
One study involves the synthesis and molecular docking of 2-(4-(4-aminophenylsulfonyl) phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives. These compounds, including N-(4-(4-(1,4-dioxo-3-(thiophen-2-ylthio)-1,4-dihydronaphthalen-2-ylamino)phenylsulfonyl)phenyl)-3-methylbenzamide, exhibited significant antibacterial properties, with one showing the lowest minimum inhibitory concentration (MIC) against Proteus vulgaris. This highlights the potential of structurally related compounds in developing new antibacterial agents (Ravichandiran et al., 2015).
Cellular Proliferation in Tumors
Another research focus is on cellular proliferation markers for tumors. A study evaluated the safety, dosimetry, and feasibility of using a cellular proliferative marker, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), in PET imaging for patients with newly diagnosed malignant neoplasms. The study found significant correlations between tumor uptake of 18F-ISO-1 and proliferation markers, suggesting the utility of similar compounds in evaluating solid tumors' proliferative status (Dehdashti et al., 2013).
Synthesis and Biological Activity
Another study focused on the synthesis and biological activity of derivatives incorporating the 1,3-dioxoisoindol-2-yl methyl group. These compounds showed promising antibacterial activities, indicating the potential of such molecules in developing new antimicrobial agents. This research highlights the broad spectrum of biological activities that compounds with structural similarities to N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-methylsulfanylbenzamide can exhibit, suggesting their relevance in scientific research aimed at discovering new therapeutic agents (Patel & Dhameliya, 2010).
properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-19-16(21)11-8-7-10(9-13(11)17(19)22)18-15(20)12-5-3-4-6-14(12)23-2/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMGVKMZMAFLNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

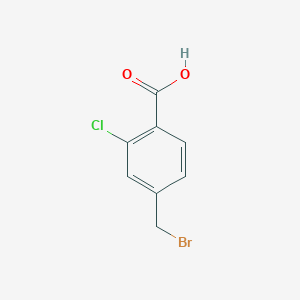
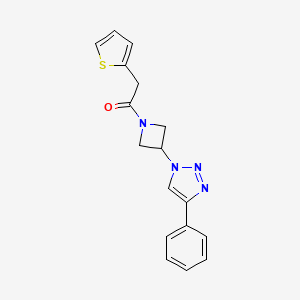
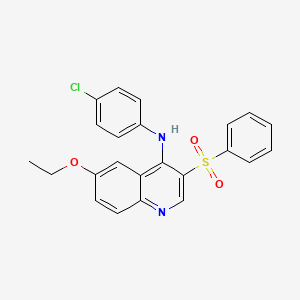
![N-(4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2724407.png)
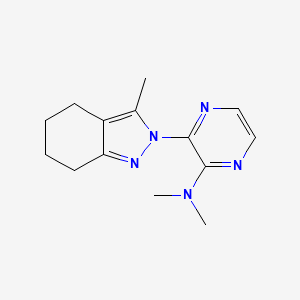

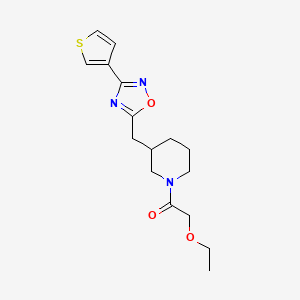
![2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid](/img/structure/B2724415.png)




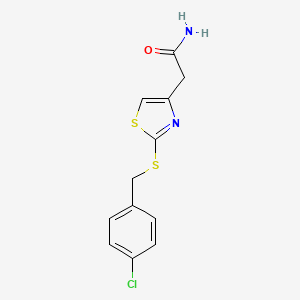
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2724424.png)